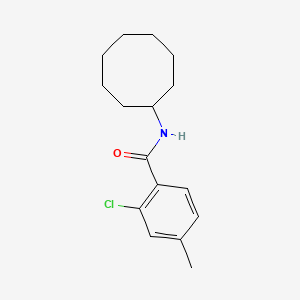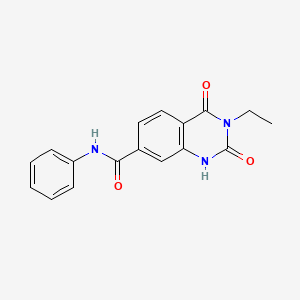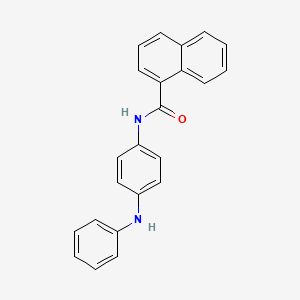
2-chloro-N-cyclooctyl-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-cyclooctyl-4-methylbenzamide, also known as CCMI, is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pain management, and cancer treatment.
Mecanismo De Acción
2-chloro-N-cyclooctyl-4-methylbenzamide exerts its effects by binding to and inhibiting the activity of the TRPV1 receptor, which is involved in pain sensation. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic effects by inhibiting the activity of the TRPV1 receptor, which is involved in pain sensation. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-cyclooctyl-4-methylbenzamide has several advantages for use in lab experiments, including its high potency and selectivity for the TRPV1 receptor. However, this compound also has limitations, including its poor solubility in aqueous solutions and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-cyclooctyl-4-methylbenzamide, including its potential use as a therapeutic agent for pain management and cancer treatment. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects. Furthermore, the development of more efficient synthesis methods and analogs of this compound may lead to the discovery of new therapeutic agents.
Métodos De Síntesis
2-chloro-N-cyclooctyl-4-methylbenzamide can be synthesized using a variety of methods, including the reaction of 4-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with cyclooctylamine. The final step involves the reaction of the intermediate product with thionyl chloride and chlorination to yield this compound.
Aplicaciones Científicas De Investigación
2-chloro-N-cyclooctyl-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, this compound has been shown to have analgesic effects by inhibiting the activity of the TRPV1 receptor, which is involved in pain sensation. This compound has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
2-chloro-N-cyclooctyl-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO/c1-12-9-10-14(15(17)11-12)16(19)18-13-7-5-3-2-4-6-8-13/h9-11,13H,2-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVWJWQDIHYXDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2CCCCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198451 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5886296.png)

![1-propyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5886322.png)
![(4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine](/img/structure/B5886328.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5886330.png)


![N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5886351.png)

![1-(2-furoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5886376.png)
![ethyl 1-{[(4-fluorobenzoyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5886378.png)
